Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate
Description
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a synthetic organic compound combining a benzothiazole core with a 2-(4-chlorophenoxy)acetate ester group. The benzothiazole moiety is a heterocyclic aromatic system known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The 2-(4-chlorophenoxy)acetate group introduces a phenoxyacetic acid derivative, a structural motif commonly associated with herbicidal and plant growth-regulating activities .
For example, benzothiazole derivatives are frequently explored as enzyme inhibitors, fluorescent sensors, and antimicrobial agents .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNJGFJJIYZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-aminobenzenethiol with 4-chlorophenoxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the reaction time and cost .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study:
A study demonstrated that derivatives of benzothiazole, including this compound, were tested against various microbial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have reported its ability to inhibit cancer cell proliferation in vitro.
Data Table: Anticancer Activity of Benzothiazole Derivatives
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes, which is crucial in the development of therapeutic agents targeting diseases influenced by these enzymes.
Mechanism of Action:
this compound interacts with molecular targets, inhibiting enzymes that are pivotal in cellular processes related to disease progression, such as cancer and infectious diseases.
Industrial Applications
In addition to its biological activities, this compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate, highlighting substituent variations and associated biological activities:
Key Comparisons
A. Substituent Impact on Bioactivity
- Chlorophenoxy vs. Methoxyphenyl: The 4-chlorophenoxy group in the target compound may enhance electrophilic reactivity compared to the 4-methoxyphenyl group in the analog from . Chlorine’s electron-withdrawing nature could improve binding to biological targets, while methoxy groups often enhance solubility.
- Ester vs. Amide Linkage : The ester group in the target compound may confer higher hydrolytic instability compared to the amide linkage in N-(benzo[d]thiazol-2-ylmethyl)-2-phenylacetamide . This could influence pharmacokinetics, as amides generally exhibit longer metabolic half-lives.
C. Crystallographic and Physicochemical Properties
- The crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 2-(4-chlorophenoxy)acetate reveals intermolecular N–H···O hydrogen bonding, stabilizing the lattice . Similar interactions may govern the target compound’s solid-state behavior, though the benzothiazole group could introduce additional π-π stacking or sulfur-based interactions.
Biological Activity
Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving benzothiazole derivatives. The compound features a benzothiazole core, which is known for its pharmacological properties. The synthesis typically involves the reaction of benzo[d]thiazole with 4-chlorophenoxyacetic acid under specific conditions to yield the desired ester.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound also shows promising anticancer properties. In vitro studies have revealed that it can induce cytotoxic effects in several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For example, it has been reported to affect the activity of acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's but also plays a role in cancer biology .
The biological effects of this compound are primarily attributed to its ability to interact with molecular targets within cells. These interactions can lead to the inhibition of critical enzymes involved in metabolic pathways essential for cell survival and proliferation. The compound's structure allows it to bind effectively to these targets, disrupting normal cellular functions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Case Studies
- Anticancer Efficacy in Cell Lines : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 3.5 µM against HeLa cells . This suggests its potential as a therapeutic agent in oncology.
- Mechanistic Studies : Molecular docking studies have shown that this compound interacts with AChE, indicating its dual role in both neuroprotection and potential anticancer effects . Further research is needed to elucidate these pathways fully.
- Comparative Toxicology : In comparative studies with standard chemotherapeutics such as doxorubicin, this compound displayed lower toxicity profiles while maintaining efficacy against tumor cells .
Q & A
Q. What are the standard synthetic routes for preparing Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate?
The compound can be synthesized via nucleophilic substitution or esterification. For example, 4-chlorophenol reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate under reflux in acetone for 8 hours to form the phenoxy acetate intermediate (e.g., ethyl 2-(4-chlorophenoxy)acetate). Subsequent coupling with a benzothiazole derivative (e.g., benzo[d]thiazol-2-ylmethanol) using acid catalysis (e.g., glacial acetic acid) under reflux yields the target compound. Reaction progress is monitored via TLC (hexane:ethyl acetate = 3:1), followed by solvent removal, extraction, and purification .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical methods include:
- Elemental analysis (deviation ≤0.5% from calculated values).
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1664 cm⁻¹, benzothiazole C-S absorption at ~639 cm⁻¹).
- Mass spectrometry (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺).
- TLC with a hexane:ethyl acetate solvent system to monitor reaction completion .
Q. What factors influence the stability of this compound during storage?
Stability is affected by:
- Moisture : Hydrolysis of the ester bond can occur; store in anhydrous conditions.
- Light : Benzothiazole derivatives may degrade under UV exposure; use amber vials.
- Temperature : Store at 4°C to minimize thermal decomposition.
- Salt formation : Hydrochloride salts (e.g., meclofenoxate HCl) enhance stability in acidic environments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites, such as the electrophilic ester group or nucleophilic benzothiazole nitrogen. Molecular dynamics simulations assess interactions with biological targets (e.g., E. coli ParE enzyme) by analyzing binding energies and conformational stability .
Q. What strategies resolve contradictions in reported reaction pathways for benzothiazole derivatives?
Example: When synthesizing benzothiazepines vs. benzothiazinones, discrepancies arise from reaction conditions. Use X-ray crystallography (e.g., space group P21/c, β=98.436°) to confirm product structure. Reproduce experiments under controlled conditions (e.g., dry HCl-saturated ethanol) and validate via spectroscopic data (¹H/¹³C NMR, IR) to identify byproducts or isomerization .
Q. How is biological activity (e.g., antimicrobial) evaluated for this compound?
- In vitro assays : Test against fungal (Candida albicans) or bacterial (E. coli) strains using broth microdilution (MIC values).
- Control experiments : Compare with known standards (e.g., fluconazole for fungi) and solvent controls.
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methyl groups) to correlate electronic effects with potency .
Q. What experimental design optimizes synthetic yield and scalability?
Use Design of Experiments (DoE) to vary:
- Reaction time : Extended reflux (8–12 hours) for complete esterification.
- Catalyst loading : Adjust glacial acetic acid (5–10 drops) to balance reactivity and side reactions.
- Solvent polarity : Compare acetone (polar aprotic) vs. ethanol (protic) for intermediate solubility. Post-optimization, scale-up using continuous flow reactors improves reproducibility .
Q. How are intermolecular interactions (e.g., hydrogen bonding) characterized in crystal structures?
Single-crystal X-ray diffraction (MoKα radiation, λ=0.71073 Å) reveals:
- Hydrogen bonds : N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions.
- Packing motifs : Chains or layers stabilized by weak forces (e.g., van der Waals).
- Conformational analysis : Chair vs. boat conformations of heterocyclic rings (torsion angles ~8–11°). Data refinement (R-factor <0.05) ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
